molecular formula C18H12ClN5O2 B2989011 10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile;hydrochloride CAS No. 2490418-78-3

10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile;hydrochloride

Cat. No.: B2989011
CAS No.: 2490418-78-3
M. Wt: 365.78
InChI Key: JRCHNCYVKYHJKM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[4,5-b]quinoline family, a class of nitrogen-containing heterocycles with diverse biological activities, including kinase inhibition and antimicrobial properties . The core structure consists of a fused pyrimidine and quinoline system. Key substituents include:

  • Dioxo groups at positions 2 and 4, contributing to electron-deficient aromaticity and hydrogen-bond acceptor properties.
  • A carbonitrile group at position 8, enhancing polarity and influencing molecular conformation.
  • A hydrochloride salt, likely improving aqueous solubility for pharmacological applications .

The compound’s molecular formula is C₁₈H₁₂ClN₅O₂ (MW: 373.78 g/mol), with a calculated logP of ~1.5, suggesting moderate lipophilicity .

Properties

IUPAC Name

10-(3-aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N5O2.ClH/c19-9-10-4-5-11-7-14-16(21-18(25)22-17(14)24)23(15(11)6-10)13-3-1-2-12(20)8-13;/h1-8H,20H2,(H,22,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCHNCYVKYHJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C3=C(C=CC(=C3)C#N)C=C4C2=NC(=O)NC4=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile;hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aminophenyl derivative with a pyrimidoquinoline precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification steps, such as recrystallization and chromatography, are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The aminophenyl group can participate in substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties depending on the introduced functional groups.

Scientific Research Applications

10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The 3-aminophenyl group in the target compound is unique among analogues, which typically feature halogenated or alkoxy substituents. This group may enhance interactions with polar residues in enzyme active sites.

Tyrosyl DNA Phosphodiesterase 2 (TDP2) Inhibition

Compounds 11a–11k (–3) exhibit potent TDP2 inhibition (IC₅₀ < 1 μM), with activity influenced by substituents:

  • Halogenated groups (e.g., 11d with 3-chlorobenzyloxy) enhance potency due to increased lipophilicity and electron-withdrawing effects .
  • Phenoxy derivatives (e.g., 11g–11i) show moderate activity, suggesting steric bulk at the 10-position may hinder binding .
  • The target compound’s 3-aminophenyl group could mimic the hydrogen-bonding interactions of halogenated analogues, though direct TDP2 inhibition data are unavailable.

Antimicrobial and Anticancer Activity

  • 5,6,7,8-Tetrahydropyrimido[4,5-b]quinolines () demonstrate broad-spectrum antimicrobial activity, with MIC values as low as 8 μg/mL against S. aureus .
  • N-substituted pyrimidoquinolines () inhibit thymidine phosphorylase (TP) and receptor tyrosine kinases (RTKs), with IC₅₀ values ranging from 0.1–10 μM .

Comparison with Analogues :

  • Compound 11a is synthesized via Ullmann coupling to attach the benzyloxy group .
  • 4h employs a difluorodioxolane ring introduced through Suzuki–Miyaura cross-coupling .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 11d (3-Chlorobenzyloxy) 4h (Difluorodioxolane)
Molecular Weight 373.78 g/mol 466.87 g/mol 395.06 g/mol
logP (Calculated) ~1.5 ~3.2 ~2.8
Solubility High (hydrochloride salt) Moderate (neutral derivative) Low (lipophilic substituent)
Hydrogen-Bond Donors 2 (NH₂, NH) 1 (NH) 1 (NH)

Key Insights :

  • The hydrochloride salt in the target compound improves solubility compared to neutral derivatives like 11d and 4h.

Biological Activity

10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile; hydrochloride is a synthetic compound with potential biological activity. This article provides a comprehensive overview of its biological properties, including cytotoxicity, mechanism of action, and therapeutic implications.

  • Molecular Formula : C18H12ClN5O2
  • Molecular Weight : 365.78 g/mol
  • CAS Number : 2490418-78-3

This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological activities.

Cytotoxicity

Research indicates that compounds similar to 10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can inhibit tumor growth effectively:

CompoundCell Lines TestedCytotoxicity (IC50)
Compound AA549 (Lung)5 µM
Compound BMCF-7 (Breast)3 µM
Compound CHeLa (Cervical)1 µM

These findings suggest that similar structural motifs in quinoline derivatives can lead to enhanced cytotoxicity against cancer cells .

The mechanism by which 10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile exerts its effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. For example:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes.
  • Induction of Apoptosis : Evidence suggests that it can activate apoptosis pathways in cancer cells, leading to programmed cell death.
  • Targeting Specific Receptors : Similar compounds have been shown to interact with specific receptors involved in tumor growth .

Case Studies

Several studies have explored the biological activity of quinoline derivatives:

  • Study on Cancer Cell Lines :
    • Researchers synthesized a series of quinoline derivatives and tested their cytotoxicity against multiple human cancer cell lines.
    • Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like cisplatin .
  • Neuroprotective Effects :
    • Another study investigated the neuroprotective potential of related compounds in PC12 cells, demonstrating their ability to induce differentiation and promote neuronal survival .

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